Thioctate trometamol (CAS 14358-90-8) is the tromethamine salt of alpha-lipoic acid (thioctic acid), engineered to overcome the severe physicochemical limitations of the free acid form . Functioning as a highly soluble, buffered dithiolane derivative, this compound is primarily procured for advanced pharmaceutical formulations, intravenous (IV) therapeutics, and high-bioavailability oral solid doses [1]. By pairing the redox-active thioctate moiety with a trometamol (Tris) counter-ion, the material achieves a near-neutral pH in solution and exceptional thermal stability. For industrial buyers and formulation scientists, thioctate trometamol represents a critical upgrade over standard alpha-lipoic acid, offering enhanced processability, extended shelf-life, and compatibility with aqueous-based manufacturing workflows without the need for harsh organic cosolvents [1].
Attempting to substitute thioctate trometamol with generic free alpha-lipoic acid (ALA) routinely leads to formulation failure and manufacturing bottlenecks. Free ALA is highly lipophilic, practically insoluble in water, and possesses a low melting point (~60 °C) that makes it highly susceptible to friction-induced melting and polymerization during standard milling or tableting [2]. Furthermore, in acidic environments—such as the stomach or low-pH aqueous media—free ALA undergoes rapid acid-catalyzed polymerization, forming a high-viscosity gel that severely retards dissolution and ruins bioavailability [1]. Thioctate trometamol structurally bypasses these failure modes; the salt formation locks the molecule into a highly stable, water-soluble matrix that resists thermal degradation and acid-induced gelation, making it a necessary choice for high-dose aqueous injectables and reliable oral delivery systems[1].
During high-shear mixing and tableting, the API's melting point dictates process viability. Thioctate trometamol exhibits a melting point of 115–120 °C, whereas free racemic ALA melts at just 60.5 °C (and the R-enantiomer at 50.6 °C) [REFS-1, REFS-2]. This massive thermal buffer prevents the friction-induced melting and subsequent polymerization that frequently ruins batches of free ALA during milling and compression.
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 115–120 °C (Thioctate trometamol) |
| Comparator Or Baseline | 50.6–60.5 °C (Free ALA) |
| Quantified Difference | ~55–70 °C higher thermal threshold |
| Conditions | Standard atmospheric pressure thermal analysis |
Enables standard high-shear mixing, milling, and tableting without the API melting or polymerizing from friction-induced heat.
Free ALA is practically insoluble in water (0.24–0.62 mg/mL), necessitating the use of organic cosolvents or harsh pH adjustments that are unsuitable for many injectable formats . In stark contrast, thioctate trometamol is highly water-soluble, easily yielding 0.1M aqueous solutions at a physiological pH of 6.5–7.5[1]. This solubility profile is the primary reason the tromethamine salt is selected for liquid ampoules and IV infusions.
| Evidence Dimension | Aqueous Solubility and Solution pH |
| Target Compound Data | Highly soluble, yielding a 0.1M solution at pH 6.5–7.5 |
| Comparator Or Baseline | 0.24–0.62 mg/mL (Free ALA) |
| Quantified Difference | >100-fold increase in aqueous solubility with built-in buffering |
| Conditions | Aqueous medium at 25 °C |
Allows for the manufacturing of high-concentration aqueous injectables and liquid ampoules without allergenic organic cosolvents.
When exposed to simulated gastric fluid (pH 1.2), free ALA undergoes rapid acid-catalyzed polymerization, forming a high-viscosity gel barrier that severely retards dissolution [1]. Thioctate trometamol prevents this acid-induced denaturation, maintaining rapid disintegration and enabling a 'flash' release profile [1]. This structural protection is essential for achieving reproducible peak plasma concentrations.
| Evidence Dimension | Behavior in Acidic Media (pH 1.2) |
| Target Compound Data | Maintains rapid disintegration and 'flash' dissolution |
| Comparator Or Baseline | Undergoes rapid polymerization and high-viscosity gel formation (Free ALA) |
| Quantified Difference | Complete elimination of the acid-induced gelation barrier |
| Conditions | Simulated gastric fluid (pH 1.2) dissolution testing |
Ensures predictable, high-bioavailability pharmacokinetic profiles and prevents batch-to-batch dissolution failures in oral solid doses.
Oral administration of free ALA is notorious for causing severe throat and esophageal irritation due to its localized acidity [1]. The tromethamine counter-ion in thioctate trometamol effectively buffers the dithiolane moiety, neutralizing the acidic profile and drastically reducing mucosal irritation [1]. This organoleptic advantage is a strict requirement for liquid oral suspensions and chewable tablets.
| Evidence Dimension | Mucosal Irritation Potential |
| Target Compound Data | Buffered, non-irritating (pH 6.5–7.5 in solution) |
| Comparator Or Baseline | Causes severe esophageal/throat irritation (Free ALA) |
| Quantified Difference | Neutralization of the acidic moiety via tromethamine buffering |
| Conditions | Oral administration of aqueous solutions/suspensions |
Critical for the development of oral liquid formulations, chewable tablets, and high-dose supplements where mucosal tolerability dictates product viability.
Due to its exceptional aqueous solubility and near-neutral pH, thioctate trometamol is the mandated API for IV infusions targeting diabetic neuropathy, bypassing the precipitation and cosolvent risks of free ALA [1].
The elevated melting point (115–120 °C) allows manufacturers to utilize standard high-speed tableting and milling equipment without the risk of the API melting or polymerizing, a common failure mode with free ALA[2].
Because it resists acid-catalyzed gelation in the stomach, this salt is a highly effective choice for immediate-release oral tablets designed to achieve rapid, predictable peak plasma concentrations [2].
The tromethamine buffer eliminates the severe throat irritation associated with free thioctic acid, making it highly suited for patient-friendly liquid suspensions and chewable formats [1].